3-Bromo-2,6-dimethylaniline

Regioselective Bromination Synthetic Methodology Process Chemistry

3-Bromo-2,6-dimethylaniline (CAS 53874-26-3) is a brominated aromatic amine of the formula C₈H₁₀BrN, characterized by a molecular weight of 200.08 g/mol and a computed XLogP3-AA of 2.7. It serves as a key building block in medicinal chemistry and organic synthesis, typically supplied as a colorless to light yellow liquid with a purity of ≥98% (GC).

Molecular Formula C8H10BrN
Molecular Weight 200.079
CAS No. 53874-26-3
Cat. No. B2819372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dimethylaniline
CAS53874-26-3
Molecular FormulaC8H10BrN
Molecular Weight200.079
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C)N
InChIInChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
InChIKeyHRRMPGSFIAVSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dimethylaniline (CAS 53874-26-3) Properties, Specifications, and Procurement Considerations


3-Bromo-2,6-dimethylaniline (CAS 53874-26-3) is a brominated aromatic amine of the formula C₈H₁₀BrN, characterized by a molecular weight of 200.08 g/mol and a computed XLogP3-AA of 2.7 [1]. It serves as a key building block in medicinal chemistry and organic synthesis, typically supplied as a colorless to light yellow liquid with a purity of ≥98% (GC) . Its physical properties include a computed density of 1.424±0.06 g/cm³ and a boiling point of 273.7±35.0 °C (760 Torr) [1]. This compound is stored at 2-8°C and protected from light to ensure stability .

Why Generic Substitution Fails: The Critical Distinction Between 3-Bromo and 4-Bromo Regioisomers of 2,6-Dimethylaniline


Substituting 3-bromo-2,6-dimethylaniline with its 4-bromo isomer or other aniline derivatives is not a trivial interchange. The position of the bromine atom fundamentally alters the compound's reactivity profile and physical form. 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8) is a crystalline solid (mp 48-51°C), while the 3-bromo isomer is a liquid . This difference in physical state directly impacts handling, dosing accuracy, and formulation in automated synthesis workflows. Furthermore, the meta-substitution pattern in the 3-bromo derivative provides a distinct electronic environment and steric profile that governs its behavior in cross-coupling reactions, particularly when compared to the more common para-substituted analog .

Quantitative Differentiation Guide for 3-Bromo-2,6-dimethylaniline Against Key Comparators


Regioselective Synthesis: High Selectivity for the 3-Position Over the 4-Position Under Acidic Conditions

The synthesis of 3-bromo-2,6-dimethylaniline from 2,6-dimethylaniline can be achieved with high regioselectivity. In a strongly acidic medium and with the use of AlCl₃, bromination proceeds selectively at the 3-position, producing substantial amounts of the target compound . This contrasts with standard bromination conditions, which predominantly yield the 4-bromo-2,6-dimethylaniline isomer as the major product .

Regioselective Bromination Synthetic Methodology Process Chemistry

Physical State and Handling: Liquid vs. Solid Form at Ambient Conditions

3-Bromo-2,6-dimethylaniline is a liquid at room temperature, whereas its 4-bromo regioisomer (CAS 24596-19-8) is a crystalline solid with a melting point of 48-51°C . This fundamental difference in physical state directly impacts handling protocols, weighing accuracy in milligram-scale experiments, and compatibility with liquid-handling robotic systems commonly used in high-throughput screening and medicinal chemistry workflows.

Physical Properties Formulation Automated Synthesis

Aqueous Solubility Profile: Very Low Solubility Enables Specific Biphasic Reaction Design

The compound exhibits a calculated aqueous solubility of 0.5 g/L at 25°C . This very low solubility is a critical design parameter for biphasic reactions (e.g., Suzuki-Miyaura couplings in aqueous-organic solvent systems). While this solubility is comparable to its 4-bromo isomer (also calculated at 0.5 g/L) , it contrasts sharply with the parent aniline (2,6-dimethylaniline) which has significantly higher water solubility [1]. This property facilitates straightforward extraction and purification during workup.

Solubility Reaction Workup Process Chemistry

Optimal Use Cases for 3-Bromo-2,6-dimethylaniline Based on Evidence-Driven Differentiation


Synthesis of Meta-Substituted Biphenylamines via Suzuki-Miyaura Coupling

3-Bromo-2,6-dimethylaniline is a preferred substrate for synthesizing meta-biphenylamine derivatives. Its liquid state simplifies its introduction into reaction vessels, and its low aqueous solubility facilitates clean biphasic extractions . The meta-bromo substitution pattern allows for the construction of unique steric and electronic environments in the resulting biaryl products, distinct from those derived from the para-bromo isomer .

Automated High-Throughput Synthesis and Medicinal Chemistry Libraries

Due to its liquid form at ambient temperature, 3-bromo-2,6-dimethylaniline is highly compatible with automated liquid handling systems used in high-throughput screening and parallel synthesis . Its very low water solubility further streamlines automated purification protocols by enabling clean liquid-liquid extraction steps, reducing the risk of cross-contamination and improving overall workflow efficiency .

Synthesis of Sterically Hindered Ligands and Catalysts

The combination of the meta-bromo handle and the ortho, ortho-dimethyl substitution pattern creates a sterically congested environment around the nitrogen atom. This feature makes 3-bromo-2,6-dimethylaniline a valuable precursor for synthesizing bulky N-heterocyclic carbene (NHC) ligands and other sterically demanding catalyst scaffolds used in organometallic chemistry [1].

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